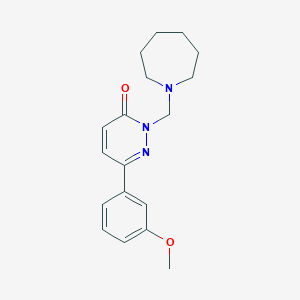

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

説明

BenchChem offers high-quality 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H23N3O2 |

|---|---|

分子量 |

313.4 g/mol |

IUPAC名 |

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C18H23N3O2/c1-23-16-8-6-7-15(13-16)17-9-10-18(22)21(19-17)14-20-11-4-2-3-5-12-20/h6-10,13H,2-5,11-12,14H2,1H3 |

InChIキー |

HXPGSIIHENRCIS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCCCCC3 |

製品の起源 |

United States |

生物活性

2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes an azepane ring, a pyridazine core, and a methoxyphenyl substituent, making it a subject of interest in medicinal chemistry.

The molecular formula of 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is with a molecular weight of approximately 313.394 g/mol. The compound's structure can be represented as follows:

Biological Activities

Research indicates that pyridazinone derivatives, including 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, exhibit a wide range of biological activities:

- Anticancer Activity : Some studies have shown that pyridazinones can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Anti-inflammatory Properties : Pyridazinone derivatives are known to possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX) . This mechanism may contribute to their therapeutic potential in treating inflammatory diseases.

- Antimicrobial Effects : The compound has been explored for its antimicrobial properties, showing activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Effects : Certain pyridazinones have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase has been noted in related derivatives .

The biological activity of 2-(azepan-1-ylmethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and disease processes.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cellular communication.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and contribute to its anticancer effects .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyridazinone derivatives:

Q & A

Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks for the azepane methylene (δ ~3.5–4.0 ppm) and methoxyphenyl protons (δ ~6.8–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 340.17 (C₁₉H₂₅N₃O₂) .

X-ray Crystallography : Resolve bond lengths (e.g., C–N bonds in pyridazinone ring: ~1.33–1.37 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications at the azepane or methoxyphenyl groups influence biological activity?

- Methodological Answer :

Q. Structure-Activity Relationship (SAR) Studies :

- Replace the azepane with smaller (piperidine) or bulkier (decahydroisoquinoline) rings to assess steric effects on target binding .

- Modify the methoxy group (e.g., –OCH₃ → –OCF₃) to evaluate electronic effects on receptor affinity .

Biological Assays : Compare IC₅₀ values in in vitro models (e.g., platelet aggregation inhibition or cardiac inotropy assays) to quantify activity shifts .

Key Insight : Azepane’s flexibility enhances binding to hydrophobic pockets, while electron-donating methoxy groups improve π-stacking interactions .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

Standardize Assay Conditions : Control variables like cell line (e.g., HEK-293 vs. CHO), agonist concentration, and incubation time .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers or batch effects.

Mechanistic Studies : Employ knock-out models or siRNA silencing to confirm target specificity (e.g., PDE3 inhibition vs. adenosine receptor antagonism) .

Example : Discrepancies in antiplatelet activity may arise from differential PDE3A/PDE3B isoform expression across tissues .

Q. What computational approaches predict the binding mode of this compound to its pharmacological targets?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with PDE3 (PDB ID: 1SO2). Key residues: Gln237 (hydrogen bonding with pyridazinone carbonyl) and Phe446 (π-π stacking with methoxyphenyl) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD (<2.0 Å indicates stable binding) .

Validation : Cross-validate with mutagenesis data (e.g., Phe446Ala reduces binding affinity by ~50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。